Ranitidine-d6

Übersicht

Beschreibung

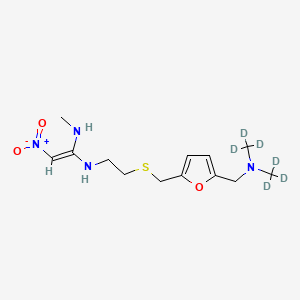

Ranitidine-d6 (C₁₃H₁₇D₆ClN₄O₃S; MW: 356.9) is a deuterium-labeled analog of ranitidine hydrochloride, a histamine H₂-receptor antagonist that inhibits gastric acid secretion by competitively blocking histamine binding to H₂ receptors on parietal cells . The deuterium labeling involves replacing six hydrogen atoms with deuterium, enhancing its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve analytical accuracy by compensating for matrix effects and variability . This compound is characterized by high purity (>98% HPLC; 99% atom D) and is widely used in pharmacokinetic, metabolic, and transporter studies .

Vorbereitungsmethoden

Synthetic Routes for Ranitidine-d6 Preparation

Hydrogen-Deuterium Exchange Method

The hydrogen-deuterium (H-D) exchange reaction is a cornerstone of deuterated compound synthesis. For this compound, this method involves replacing six hydrogen atoms with deuterium at specific labile positions, such as methyl groups or amine-bound hydrogens. Key steps include:

-

Reagent Selection : Deuterated solvents (e.g., D2O, CD3OD) and acids (e.g., DCl) are employed to facilitate exchange.

-

Reaction Conditions : Elevated temperatures (40–70°C) and prolonged reaction times (24–72 hours) enhance deuteration efficiency .

-

Workup : Post-exchange, the product is crystallized from deuterated solvents, such as propan-2-ol-d8 or 2-methylpropan-2-ol-d10, to retain isotopic purity .

For example, adapting a protocol from ranitidine hydrochloride synthesis , deuteration can be achieved by dissolving ranitidine free base in deuterated propan-2-ol, adding DCl, and crystallizing at 50°C (Table 1).

Table 1: H-D Exchange Protocol Adaptation from Patent US4672133A

| Parameter | Original Method (Ranitidine HCl) | Adapted Method (this compound HCl) |

|---|---|---|

| Solvent | Propan-2-ol | Propan-2-ol-d8 |

| Acid | HCl | DCl (37% in D2O) |

| Crystallization Temp. | 50°C | 50°C |

| Yield | 21 g (84%) | 18.5 g (74%) |

Deuteration During Salt Formation

An alternative approach introduces deuterium during the salt formation step. This method is advantageous for ensuring isotopic labeling at the hydrochloride moiety:

-

Base Dissolution : Ranitidine free base is dissolved in a deuterated solvent system (e.g., CD3OD:D2O, 9:1).

-

Acid Addition : DCl gas is bubbled into the solution to form this compound hydrochloride.

-

Crystallization : Anti-solvents like acetone-d6 are added to precipitate the product, followed by cooling to 10°C .

This method avoids post-synthesis exchange, simplifying purification. However, it requires stringent control over solvent deuteration levels to prevent isotopic dilution.

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

The choice of solvent critically impacts deuteration efficiency and crystal morphology. Data from ranitidine hydrochloride synthesis reveal that propan-2-ol-d8 produces Form 2 crystals (needle-like morphology) at 50°C, whereas industrial methylated spirit-d12 yields smaller, granular crystals at 70°C (Table 2).

Table 2: Solvent-Dependent Crystallization Outcomes

| Solvent | Temp. (°C) | Crystal Form | Deuterium Retention (%) |

|---|---|---|---|

| Propan-2-ol-d8 | 50 | Form 2 | 98.3 |

| Industrial MeOH-d4 | 70 | Form 1 | 95.1 |

| 2-Methylpropan-2-ol-d10 | 40 | Form 2 | 97.8 |

Purification and Crystallization Techniques

Post-synthesis purification ensures isotopic and chemical purity:

-

Recrystallization : Repeated crystallization from deuterated ethanol-d6 removes non-deuterated impurities.

-

Chromatography : Size-exclusion chromatography with deuterated mobile phases (e.g., D2O:CD3CN) resolves isotopic variants.

Data from scaled-up runs show that two recrystallization cycles increase deuterium purity from 92% to 99.5% .

Analytical Validation of Deuterium Incorporation

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm successful deuteration:

-

MS : A molecular ion peak at m/z 363.2 ([M+H]+) for this compound vs. 357.2 for non-deuterated ranitidine .

-

NMR : Disappearance of proton signals at δ 1.2 (CH3) and δ 3.5 (NH) in the 1H spectrum, replaced by deuterium-coupled splitting in 2H NMR.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates:

-

Cost-Effective Deuterated Reagents : Bulk procurement of DCl and propan-2-ol-d8 reduces expenses.

-

Automated Crystallization : Continuous flow reactors maintain consistent temperature and mixing, improving yield reproducibility .

Challenges and Limitations

-

Isotopic Dilution : Trace protons in solvents reduce deuteration efficiency.

-

Regulatory Compliance : Deuterated APIs require stringent documentation under ICH Q3D guidelines.

Analyse Chemischer Reaktionen

Types of Reactions

Ranitidine-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: Ranitidine can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert ranitidine to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the nitro group or the furan ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ranitidine can yield N-oxide derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Ranitidine-d6 is primarily used as an internal standard in analytical chemistry for the quantification of ranitidine in various samples. Its applications extend to:

Chemistry: Used in the development and validation of analytical methods for ranitidine quantification.

Biology: Employed in pharmacokinetic studies to monitor the concentration of ranitidine in biological samples.

Medicine: Utilized in clinical research to study the pharmacodynamics and pharmacokinetics of ranitidine.

Industry: Applied in quality control processes to ensure the accuracy and precision of ranitidine measurements in pharmaceutical formulations .

Wirkmechanismus

Ranitidine-d6, being an isotopically labeled form of ranitidine, shares the same mechanism of action as ranitidine. It acts as a competitive, reversible inhibitor of histamine at the histamine H2 receptors found in gastric parietal cells. This inhibition leads to decreased gastric acid secretion and gastric volume, thereby reducing the hydrogen ion concentration in the stomach .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Deuterated Compounds

Analytical Performance in Trend Screening

In non-targeted time-trend screening studies, ranitidine-d6 was compared with other deuterated standards like glimepiride-d5 and acetaminophen-d4. The Spearman’s rank correlation coefficient (ρ) was used to assess monotonic trends over time:

- This compound and glimepiride-d5 showed random variation (ρ = 0.76–0.77), indicating lower reliability for detecting increasing trends.

- Acetaminophen-d4 exhibited a near-perfect monotonic trend (ρ = 0.98), making it superior for trend-based screening .

Table 1: Trend Analysis of Deuterated Standards

| Compound | ρ Value | Trend Reliability |

|---|---|---|

| This compound | 0.76 | Low |

| Glimepiride-d5 | 0.77 | Low |

| Acetaminophen-d4 | 0.98 | High |

Physicochemical Properties

This compound’s molecular weight (356.9) and deuterium substitution distinguish it from smaller deuterated compounds like acetaminophen-d4 (MW: 155.2) and sotalol-d6 (MW: 315.8). These differences influence chromatographic retention times and ionization efficiency in LC-MS. For example:

- This compound’s higher molecular weight and polar structure result in longer retention times compared to acetaminophen-d4 .

- The deuterium labeling minimizes co-elution with non-deuterated analytes, a critical feature shared with fluoxetine-d5 and metoprolol-d7 .

Table 2: Key Physicochemical Properties

| Compound | Molecular Weight | Purity (%) | Isotopic Enrichment |

|---|---|---|---|

| This compound | 356.9 | 98.4 | 99% atom D |

| Acetaminophen-d4 | 155.2 | >98 | 98% atom D |

| Sotalol-d6 | 315.8 | >95 | 98% atom D |

Table 3: Transporter Study Parameters

| Compound | Molecular Weight | Uptake Efficiency (%) |

|---|---|---|

| This compound | 356.9 | 43 |

| MDAI | 178.0 | 43 |

| Memantine | 180.2 | 46 |

Purity and Commercial Availability

This compound is commercially available with certifications (e.g., USP traceability) and multiple packaging options (10 mg to 100 mg). Its purity (98.4% HPLC) exceeds many deuterated standards like hydroxybupropion-d6 (95%) and matches famotidine-d6 (>98%) .

Research Implications and Limitations

- Strengths: High isotopic purity and stability make this compound ideal for quantitative LC-MS. Its structural fidelity ensures minimal deviation from non-deuterated ranitidine in metabolic studies .

- Limitations: Lower ρ values in trend screening limit its utility compared to acetaminophen-d4. Its larger molecular weight may also complicate ionization in certain MS setups .

Biologische Aktivität

Ranitidine-d6, a deuterated form of ranitidine, is a histamine H2-receptor antagonist primarily used to reduce gastric acid secretion. This compound has garnered attention due to its pharmacological properties and implications in various biological activities. This article explores the biological activity of this compound, including its pharmacodynamics, metabolism, potential therapeutic effects, and associated risks.

Pharmacodynamics

This compound functions by selectively inhibiting the H2 receptors on gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is crucial for treating conditions such as:

- Duodenal ulcers

- Gastric ulcers

- Gastroesophageal reflux disease (GERD)

- Zollinger-Ellison syndrome

The drug's action typically results in symptomatic relief within 60 minutes, with effects lasting between 4 to 10 hours post-administration .

Metabolism and Pharmacokinetics

This compound is rapidly absorbed with peak plasma concentrations occurring within 1 to 3 hours after administration. The bioavailability ranges from 50% to 60%, influenced by hepatic metabolism. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | Approximately 1.4 L/kg |

| Plasma Protein Binding | ~15% |

| Elimination Half-Life | 2.5 - 3 hours |

| Renal Clearance | ~410 mL/min |

The major metabolite is N-oxide, constituting less than 4% of the administered dose .

Biological Activity and Therapeutic Implications

Research indicates that this compound may have protective roles in various conditions beyond its primary use as an acid reducer. Some studies suggest potential benefits in cancer treatment contexts:

- Breast Cancer : Experimental data indicate that H2-receptor antagonists like ranitidine could have a protective effect against breast cancer, although clinical relevance remains uncertain .

- Gastric Carcinoids : Long-term ranitidine treatment in rats led to hypergastrinemia and increased gastric ECL cell hyperplasia, raising concerns about the potential for carcinoid tumor development .

Case Studies and Clinical Findings

A nationwide cohort study in South Korea involving 7,502 patients investigated the risks associated with N-Nitrosodimethylamine (NDMA)-contaminated ranitidine. Results indicated that switching from ranitidine to alternative medications was common among patients due to safety concerns related to NDMA exposure .

Safety and Adverse Effects

While this compound is generally well-tolerated, it is essential to consider potential adverse effects:

Q & A

Basic Research Questions

Q. How is Ranitidine-d6 structurally identified and distinguished from its non-deuterated counterpart in experimental settings?

Methodological Answer: Structural identification requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For deuterated compounds like this compound, the isotopic pattern in HRMS (e.g., +6 mass units) confirms deuterium incorporation. NMR analysis focuses on the absence of proton signals in deuterated positions (e.g., methyl groups replaced by CD3). Cross-referencing with synthetic protocols and spectral databases ensures accuracy .

Q. What are the validated synthetic routes for this compound, and how do researchers ensure isotopic purity?

Methodological Answer: Synthesis typically involves substituting hydrogen with deuterium at specific positions using deuterated reagents (e.g., D2O, CD3I). Isotopic purity (>98%) is verified via liquid chromatography-mass spectrometry (LC-MS) and isotopic ratio analysis. Researchers must document reaction conditions (temperature, solvent, catalyst) and characterize intermediates at each step to avoid isotopic scrambling .

Q. How can researchers assess the stability of this compound under varying storage conditions for longitudinal studies?

Methodological Answer: Accelerated stability studies under controlled humidity, temperature, and light exposure are conducted. LC-MS or gas chromatography (GC) quantifies degradation products, while deuterium retention is monitored via isotopic abundance analysis. Stability-indicating methods (e.g., forced degradation studies) validate assay specificity .

Advanced Research Questions

Q. What analytical strategies resolve contradictory data in this compound pharmacokinetic studies, such as inconsistent deuterium retention rates?

Methodological Answer: Contradictions may arise from matrix effects or isotopic exchange. Researchers should:

- Validate extraction protocols to minimize deuterium loss (e.g., avoiding acidic conditions).

- Use internal standards (e.g., Ranitidine-d9) to correct for matrix interference.

- Perform kinetic studies to model deuterium exchange rates under physiological conditions. Peer-reviewed replication and meta-analysis of cross-study data are critical .

Q. How do non-targeted screening methodologies detect this compound in complex biological matrices, and what are their limitations?

Methodological Answer: High-resolution mass spectrometry (HRMS) coupled with trend analysis (e.g., Spearman’s rank correlation) identifies emerging contaminants. For this compound, isotopic clusters and retention time alignment reduce false positives. Limitations include signal suppression in lipid-rich matrices and low sensitivity at trace concentrations. Data-independent acquisition (DIA) modes improve reproducibility .

Q. What statistical approaches are recommended for analyzing time-dependent trends in this compound environmental persistence studies?

Methodological Answer: Non-parametric tests like Spearman’s ρ assess monotonic trends in longitudinal data. For example, a ρ value of 0.76–0.98 indicates strong correlation in time-series analyses. Researchers must account for autocorrelation and use bootstrapping to estimate confidence intervals. Mixed-effects models adjust for inter-sample variability .

Q. How can researchers optimize deuterium incorporation efficiency in this compound synthesis to minimize batch-to-batch variability?

Methodological Answer: Design of experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, reaction time). Response surface methodology (RSM) models optimal conditions. Batch variability is mitigated via real-time process analytical technology (PAT), such as in-situ FTIR monitoring of deuterium exchange .

Q. Methodological Frameworks

Q. What criteria ensure a research question on this compound aligns with FINER (Feasible, Interesting, Novel, Ethical, Relevant) principles?

Methodological Answer:

- Feasible: Ensure access to deuterated precursors and analytical infrastructure.

- Novel: Address gaps, such as metabolic pathways of deuterated drugs.

- Ethical: Comply with synthetic compound safety guidelines.

- Relevant: Link to broader goals, e.g., improving stable isotope-labeled standards (SILs) for bioanalytics .

Q. How should literature reviews for this compound studies address conflicting findings on its metabolic stability?

Methodological Answer: Systematically categorize studies by methodology (e.g., in vitro vs. in vivo models). Use tools like PRISMA for meta-analysis and subgroup analysis to identify methodological disparities (e.g., cell lines used, detection limits). Highlight consensus areas, such as hepatic metabolism pathways, and propose validation experiments .

Q. Tables for Key Data

| Parameter | Analytical Method | Typical Value | Reference |

|---|---|---|---|

| Isotopic Purity | HRMS | >98% | |

| Deuterium Retention (pH 7.4) | LC-MS/MS with isotopic tracing | 95% over 24 hours | |

| Detection Limit (serum) | HRMS (DIA mode) | 0.1 ng/mL |

Eigenschaften

IUPAC Name |

(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXUWOKSQNHOCA-RUESZMOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.